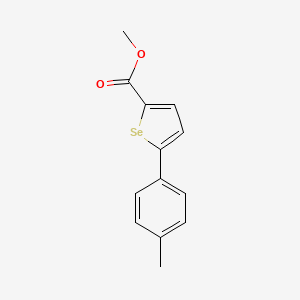
Methyl 5-(4-methylphenyl)selenophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-methylphenyl)selenophene-2-carboxylate is an organic compound that belongs to the selenophene family Selenophenes are heterocyclic compounds containing selenium, which is known for its unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(4-methylphenyl)selenophene-2-carboxylate typically involves the reaction of 5-(4-methylphenyl)selenophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-methylphenyl)selenophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenophene ring or the methylphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted selenophenes depending on the reagents used.
Scientific Research Applications
Methyl 5-(4-methylphenyl)selenophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-(4-methylphenyl)selenophene-2-carboxylate is not fully understood. it is believed that the compound exerts its effects through interactions with various molecular targets and pathways. The selenium atom in the selenophene ring can participate in redox reactions, which may contribute to its biological activities. Additionally, the compound may interact with cellular proteins and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Selenophene: The parent compound of the selenophene family.
Methyl selenophene-2-carboxylate: A similar compound with a different substituent on the selenophene ring.
5-Phenylselenophene-2-carboxylate: Another derivative with a phenyl group instead of a methylphenyl group.
Comparison: Methyl 5-(4-methylphenyl)selenophene-2-carboxylate is unique due to the presence of both a methyl group and a phenyl group on the selenophene ring. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other selenophene derivatives .
Properties
CAS No. |
61486-16-6 |
|---|---|
Molecular Formula |
C13H12O2Se |
Molecular Weight |
279.20 g/mol |
IUPAC Name |
methyl 5-(4-methylphenyl)selenophene-2-carboxylate |
InChI |
InChI=1S/C13H12O2Se/c1-9-3-5-10(6-4-9)11-7-8-12(16-11)13(14)15-2/h3-8H,1-2H3 |
InChI Key |
AKNIYMCIRVNYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C([Se]2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















